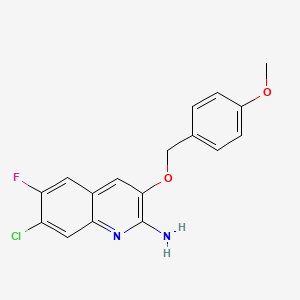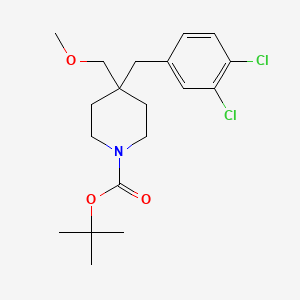![molecular formula C10H11N3S B12936118 2-[(5-methyl-1H-imidazol-2-yl)sulfanyl]aniline CAS No. 88251-73-4](/img/structure/B12936118.png)
2-[(5-methyl-1H-imidazol-2-yl)sulfanyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Methyl-1H-imidazol-2-yl)thio)aniline is a compound that features an imidazole ring substituted with a methyl group at the 4-position and a thioaniline group at the 2-position. Imidazoles are a class of heterocyclic compounds that are widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and materials science . The presence of the imidazole ring in this compound suggests potential biological activity and utility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis techniques. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods would be optimized for large-scale production.
化学反応の分析
Types of Reactions
2-((4-Methyl-1H-imidazol-2-yl)thio)aniline can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thioaniline group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
科学的研究の応用
2-((4-Methyl-1H-imidazol-2-yl)thio)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may be investigated for its therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 2-((4-Methyl-1H-imidazol-2-yl)thio)aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition or activation. The thioaniline group can interact with biological membranes, potentially disrupting cellular processes. The exact pathways and targets would depend on the specific application and require further research .
類似化合物との比較
Similar Compounds
4-Methylimidazole: Lacks the thioaniline group, making it less versatile in certain reactions.
2-Mercaptoaniline: Lacks the imidazole ring, reducing its potential biological activity.
Benzimidazole: Contains a fused benzene ring, which alters its chemical properties and reactivity.
Uniqueness
2-((4-Methyl-1H-imidazol-2-yl)thio)aniline is unique due to the combination of the imidazole ring and the thioaniline group. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential biological activity compared to similar compounds .
特性
CAS番号 |
88251-73-4 |
|---|---|
分子式 |
C10H11N3S |
分子量 |
205.28 g/mol |
IUPAC名 |
2-[(5-methyl-1H-imidazol-2-yl)sulfanyl]aniline |
InChI |
InChI=1S/C10H11N3S/c1-7-6-12-10(13-7)14-9-5-3-2-4-8(9)11/h2-6H,11H2,1H3,(H,12,13) |
InChIキー |
FAJUVAGUBXQHRX-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N1)SC2=CC=CC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


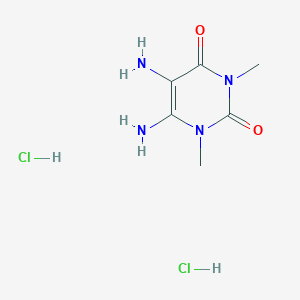
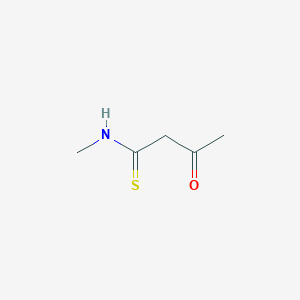
![tert-Butyl 1-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12936048.png)

![2-Bromo-7-(2,3,4-trifluorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B12936063.png)
![1-(2-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}ethoxy)butane](/img/structure/B12936065.png)


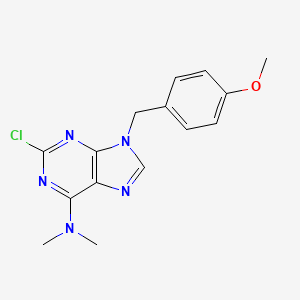
![10-bromo-7,7-dihexyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde](/img/structure/B12936093.png)
